Boc-D-Cys(Trt)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

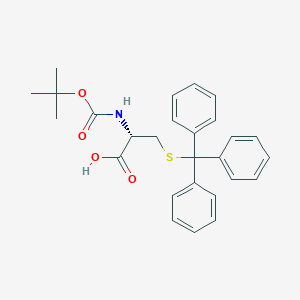

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOWOURWBDELG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Role of Boc-D-Cys(Trt)-OH in Modern Peptide Science: A Technical Guide

For Immediate Release

A Deep Dive into the Application of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine in Research and Drug Development

In the intricate world of peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount to achieving high-purity, biologically active molecules. Among these crucial building blocks is N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. This specialized amino acid derivative serves as a cornerstone in the construction of complex peptides, offering unique advantages that cater to the demands of both academic research and pharmaceutical development. This technical guide provides an in-depth exploration of the applications, experimental protocols, and underlying principles of utilizing this compound in the synthesis of novel therapeutic and research peptides.

At its core, this compound is a D-cysteine residue where the alpha-amino group is protected by a tert-Butoxycarbonyl (Boc) group and the highly reactive thiol side-chain is shielded by a bulky Trityl (Trt) group. This dual-protection scheme is fundamental to its utility in Boc-based solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the peptide chain.[1] Concurrently, the acid-labile Trt group offers robust protection for the cysteine's sulfhydryl group, preventing undesired side reactions such as oxidation and disulfide bond formation during synthesis.[2] The incorporation of the D-enantiomer of cysteine is a strategic choice to enhance the proteolytic stability of the final peptide, a critical attribute for peptide-based therapeutics that can lead to a longer biological half-life and improved efficacy.

Core Applications in Peptide Synthesis

This compound is a versatile reagent employed in the synthesis of a wide array of peptides. Its application is particularly notable in the production of disulfide-rich peptides and analogs of biologically active peptides where enhanced stability is desired. A prominent example is in the synthesis of octreotide (B344500), a synthetic analogue of the natural hormone somatostatin. Octreotide and its derivatives are used clinically to treat acromegaly and certain neuroendocrine tumors. The synthesis of octreotide often involves the incorporation of cysteine residues, and the use of protected forms like this compound is crucial for a successful outcome.[3][4][5] Furthermore, this protected amino acid is instrumental in synthesizing peptide fragments that can be later ligated to form larger proteins or complex molecular architectures.[6] It has also been utilized in the total synthesis of spirocysteine, a bicyclic depsipeptide histone deacetylase inhibitor.

Quantitative Data on Synthesis Parameters

The efficiency of peptide synthesis is governed by several factors, including the choice of coupling reagents and deprotection conditions. The following tables summarize key quantitative data related to the use of cysteine derivatives in peptide synthesis.

| Coupling Reagent/Method | Base | Racemization (% D-Cys) | Notes |

| HBTU/HOBt | DIEA | ~1-33% | Racemization is highly dependent on pre-activation time.[7] |

| DIPCDI/HOBt | - | <1% | A classic and effective method for suppressing racemization.[7] |

| HATU | DIEA/Collidine | Low | Generally provides high coupling efficiency with low racemization.[8] |

| DIC/OxymaPure® | - | Very Low | Often the preferred method for coupling racemization-prone amino acids.[8] |

| Table 1: Comparison of Racemization Levels for Cysteine-Containing Peptides with Different Coupling Conditions. Data is collated from studies on model peptides and serves as a strong indicator of performance. |

| Deprotection Condition | Target Protecting Group | Efficacy | Notes |

| 50% TFA in DCM (20-30 min) | Boc | High | Standard condition for Boc removal in SPPS.[1] |

| TFA/H₂O/TIS (95:2.5:2.5) | Trt and other side-chain protecting groups | High | Common "cocktail" for final cleavage from the resin and deprotection.[6] |

| Iodine (I₂) in Methanol | Thiol (for disulfide formation) | High | Used for oxidative cyclization after Trt removal.[5] |

| Hydrogen Peroxide (H₂O₂) | Thiol (for disulfide formation) | High (>95% yield for octreotide cyclization) | An alternative method for disulfide bond formation.[4] |

| Table 2: Common Deprotection and Cleavage Conditions and Their Efficacy. |

Experimental Protocols

The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.

-

Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

-

Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.[1]

-

Wash the resin thoroughly with DCM (3 x 1 min), isopropanol (B130326) (IPA) (2 x 1 min), and DMF (3 x 1 min).

3. Neutralization:

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes to neutralize the trifluoroacetate (B77799) salt.

-

Wash the resin with DMF (5 x 1 min).

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/OxymaPure®) and a base (e.g., DIEA) in DMF for a minimal amount of time to reduce racemization.[7]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, recoupling may be necessary.

5. Washing:

-

Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

6. Repeat:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

1. Resin Preparation:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DMF, IPA, and DCM, and dry it under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Trt-protected cysteine is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6] TIS acts as a scavenger to trap the released Trityl cations.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether several times.

-

Dry the crude peptide under vacuum.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

Visualizing the Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams are provided.

The utility of this compound extends beyond the synthesis of stable peptide therapeutics. The incorporation of D-amino acids can profoundly influence the biological activity of peptides. Recent research has unveiled a fascinating role for endogenous D-cysteine as a signaling molecule in the mammalian brain. It acts as a negative regulator of neural progenitor cell proliferation by inhibiting the PI3K-Akt signaling pathway. This inhibition leads to the activation of FoxO transcription factors, which in turn regulate the expression of genes involved in cell cycle arrest and apoptosis.

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. WO2013132505A1 - Improved process for preparation of octreotide by solution phase peptide synthesis - Google Patents [patents.google.com]

- 4. US8377891B2 - Process for synthesis of cyclic octapeptide - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-D-Cys(Trt)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly known as Boc-D-Cys(Trt)-OH. This key building block is instrumental in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-cysteine residues into peptide sequences. This document outlines its physicochemical characteristics, detailed experimental protocols for its use, and visual representations of its structure and reaction pathways.

Core Chemical Properties and Specifications

This compound is a white to off-white or slightly yellow powder.[1] Its chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and application in synthetic protocols.

General Properties

| Property | Value | Reference |

| Synonyms | N-α-t.-Boc-S-trityl-D-cysteine | [2] |

| CAS Number | 87494-13-1 | [2][3][4][5][6] |

| Molecular Formula | C₂₇H₂₉NO₄S | [2][3][5][7] |

| Molecular Weight | 463.59 g/mol | [2][3][5][7] |

| Appearance | White to slight yellow to beige powder | [1] |

| Assay | ≥98% (TLC) | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 146-149 °C | [8] |

| Optical Rotation (α 25/D) | -29.0 to -24.0 ° (c=1 in ethanol) | [1] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [1][2][9] |

| Storage Temperature | 15-25°C | [1][2] |

Chemical Structure and Visualization

This compound is a derivative of the amino acid D-cysteine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the sulfhydryl group of the side chain is protected by a trityl (Trt) group. The D-configuration indicates the stereochemistry at the alpha-carbon.

The diagram below illustrates the logical relationship between the core D-cysteine and its protecting groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based solid-phase peptide synthesis.[2] The Boc group provides temporary protection of the N-terminus, which is cleaved at each cycle of amino acid addition, while the acid-labile Trityl group offers semi-permanent protection for the cysteine thiol, preventing unwanted side reactions.

The general workflow for incorporating this compound into a peptide sequence via Boc-SPPS is depicted below.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

-

N-terminal Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 5 minutes for a pre-wash, then drain.

-

Add fresh 50% TFA/DCM and agitate for an additional 20 minutes.[10]

-

Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[10]

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) and agitate for 5-10 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve this compound (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative method such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Continuation: Proceed with the next Boc-SPPS cycle (step 2) for the subsequent amino acid.

Protocol 2: Cleavage and Deprotection of the Trityl Group

The S-trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin.[3]

Method A: TFA-mediated Cleavage

This is a standard method for peptides synthesized on Wang or similar acid-labile resins.

-

Resin Preparation: After the final N-terminal Boc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A common mixture is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers (water, phenol, thioanisole, EDT) are crucial to trap the highly reactive trityl cations generated during cleavage, preventing re-attachment to the cysteine thiol or modification of other sensitive residues.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation and Washing:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

-

-

Drying and Purification: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method B: Iodine-mediated Deprotection and Disulfide Bond Formation

This method allows for the simultaneous removal of the trityl group and the formation of a disulfide bond.[3]

-

Dissolution: Dissolve the trityl-protected peptide in DCM (1 mL/µmol of peptide).

-

Iodine Addition: Add a 0.1 M solution of iodine in DCM (22 µL/µmol of peptide).

-

Reaction: Stir the mixture for 5 minutes at room temperature.

-

Quenching: Add 0.2 M citrate (B86180) buffer containing ascorbic acid (5 mg/mL) (100 µL of buffer per µmol of peptide) to quench the excess iodine.

-

Isolation: Isolate the peptide by chromatography, for example, on a Sephadex column.

The deprotection of the trityl group proceeds via the formation of a stable trityl cation, which is then scavenged.

Conclusion

This compound is a well-characterized and reliable reagent for the incorporation of D-cysteine into peptides using Boc-SPPS. Its protecting groups are strategically chosen to be stable during chain elongation while allowing for efficient removal under specific acidic conditions during the final cleavage step. The use of appropriate scavengers is paramount to obtaining high purity of the final peptide. The protocols and data presented in this guide offer a robust framework for the successful application of this compound in research and development settings.

References

- 1. This compound Novabiochem 87494-13-1 [sigmaaldrich.com]

- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. This compound | 87494-13-1 [sigmaaldrich.com]

- 9. digital.csic.es [digital.csic.es]

- 10. chempep.com [chempep.com]

An In-depth Technical Guide to N-α-Boc-S-Trityl-D-cysteine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. This derivative of the amino acid D-cysteine is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the production of therapeutic peptides and other complex biomolecules. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed information on its chemical and physical properties, experimental protocols for its use, and a visualization of its role in synthetic workflows.

Core Compound Data

This compound is a crystalline powder, typically white to a faint yellow or beige hue.[1] The incorporation of the Boc protecting group on the α-amine and the trityl group on the thiol side chain allows for controlled, sequential peptide bond formation. These protecting groups offer stability under certain conditions and can be selectively removed during the synthesis process.

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

| Parameter | Value | References |

| Chemical Formula | C₂₇H₂₉NO₄S | [1] |

| Molecular Weight | 463.59 g/mol | [1] |

| CAS Number | 87494-13-1 | [1] |

| Appearance | White to slight yellow to beige powder | [1] |

| Purity | ≥98% (TLC) | [1] |

| Optical Rotation | [α]²⁵/D -24.0 to -29.0° (c=1 in ethanol) | [1] |

| Storage Temperature | 15-25°C | [1] |

Experimental Protocols

This compound is primarily utilized in Boc solid-phase peptide synthesis (Boc-SPPS).[1][2] The following protocols provide a generalized workflow for the incorporation of a this compound residue into a peptide chain, followed by the deprotection steps.

2.1. General Protocol for Boc-SPPS Cycle

This protocol outlines the standard steps for the incorporation of this compound onto a resin-supported peptide chain with a free amino group.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., HBTU, DIC)

-

HOBt (if using a carbodiimide (B86325) coupling agent)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DCM for approximately 30 minutes.

-

Boc Deprotection:

-

The resin is treated with a solution of 50% TFA in DCM for 5 minutes.

-

The solution is drained, and the resin is treated with a fresh 50% TFA in DCM solution for an additional 20 minutes to ensure complete removal of the N-terminal Boc group.[3]

-

The resin is washed sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).[3]

-

-

Neutralization: The resin is treated twice with a 10% solution of DIEA in DCM for 2 minutes each time to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine. This is followed by washing with DCM (3 times).[3]

-

Coupling of this compound:

-

This compound (typically 2-3 equivalents relative to the resin loading) is dissolved in DMF.

-

The coupling agent (e.g., HBTU, 3 equivalents) is added to the amino acid solution.

-

DIEA (typically 6 equivalents) is added to the mixture to facilitate the activation.

-

The activated this compound solution is added to the resin.

-

The reaction is agitated for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.[3]

-

-

Washing: The resin is washed thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[3]

2.2. Final Cleavage and Deprotection

Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group from the cysteine residue, are removed.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water)

Procedure:

-

Resin Preparation: The fully synthesized peptidyl-resin is washed and dried under vacuum.

-

Cleavage and Deprotection:

-

The trityl group is labile to strong acids and is typically removed during the final cleavage step.[4]

-

A common method involves treating the resin with a cleavage cocktail. For instance, a mixture of TFA/TIS/water (95:2.5:2.5) is effective. TIS acts as a scavenger to irreversibly trap the trityl cation, preventing side reactions.[4]

-

Alternatively, for peptides synthesized on specific resins, a two-step cleavage process using a weaker acid followed by a stronger acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can be employed.[2]

-

-

Peptide Precipitation and Isolation:

-

Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether.

-

The crude peptide is then collected by centrifugation or filtration, washed with cold ether, and dried.

-

The crude product can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Application in the Synthesis of Octreotide (B344500)

This compound is a key component in the synthesis of Octreotide, a synthetic analogue of the hormone somatostatin. The synthesis involves the condensation of peptide fragments. For example, a hexapeptide fragment can be synthesized by condensing Boc-D-Phe-Cys(Trt)-OH with a tetrapeptide.[5] The resulting linear octapeptide is then deprotected, and the disulfide bridge is formed through oxidation.[5]

Synthetic Workflow Visualization

The following diagram illustrates the general workflow of incorporating a this compound residue into a growing peptide chain during Boc-SPPS.

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

References

- 1. This compound Novabiochem® | 87494-13-1 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. WO2013132505A1 - Improved process for preparation of octreotide by solution phase peptide synthesis - Google Patents [patents.google.com]

Solubility Profile of Boc-D-Cys(Trt)-OH: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring accurate stoichiometry, and preventing aggregation, thereby enhancing the efficiency and success of peptide synthesis.

Core Executive Summary

This compound exhibits high solubility in polar aprotic solvents, which are commonly employed in peptide synthesis. Its solubility is significantly lower in polar protic and nonpolar solvents. This guide offers a detailed solubility table, a standardized experimental protocol for solubility determination, and a logical workflow for solubility testing to assist researchers in the effective use of this reagent.

Solubility Data

The solubility of this compound has been compiled from various sources, including manufacturer's technical data and analogous compounds. The data is presented in a combination of quantitative, semi-quantitative, and qualitative terms to provide a practical guide for solvent selection.

| Solvent Category | Solvent | Chemical Formula | Solubility | Remarks |

| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble (~232 mg/mL)[1][2] | A manufacturer reports 1 mmole (463.59 mg) is clearly soluble in 2 mL of DMF. This is a common and highly effective solvent for peptide synthesis. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3] | The L-enantiomer is reported to be soluble in DMSO. Due to their structural similarity, the D-enantiomer is expected to have comparable high solubility. DMSO is a strong solvent capable of dissolving many protected amino acids. | |

| Acetone | C₃H₆O | Soluble[3] | The L-enantiomer is reported to be soluble in acetone. | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble[3] | The L-enantiomer is reported to be soluble in DCM. This is a widely used solvent in peptide synthesis for dissolving protected amino acids and washing resins. |

| Chloroform | CHCl₃ | Soluble[3] | The L-enantiomer is reported to be soluble in chloroform. | |

| Ester | Ethyl Acetate | C₄H₈O₂ | Soluble[3] | The L-enantiomer is reported to be soluble in ethyl acetate. |

| Polar Protic | Water | H₂O | Sparingly Soluble to Insoluble | Protected amino acids, including this compound, generally exhibit poor solubility in aqueous solutions at neutral pH due to the hydrophobic nature of the Boc and Trityl protecting groups.[4] |

| Ethanol | C₂H₅OH | Sparingly Soluble | The presence of both polar (hydroxyl) and nonpolar (ethyl) regions may allow for limited dissolution. | |

| Methanol | CH₃OH | Sparingly Soluble | Similar to ethanol, some limited solubility is expected. | |

| Nonpolar | Hexane | C₆H₁₄ | Insoluble | The high polarity of the carboxylic acid and the carbamate (B1207046) group, along with the potential for hydrogen bonding, makes it insoluble in nonpolar solvents. |

| Toluene | C₇H₈ | Insoluble | Similar to hexane, the significant polarity mismatch prevents dissolution. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent. The shake-flask method is a widely accepted technique for this purpose.

1. Materials and Equipment:

-

This compound

-

Selected solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the selected solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a constant temperature environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. Visual inspection should confirm the continuous presence of undissolved solid.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vial at a moderate speed to pellet the remaining solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the filtered supernatant (the saturated solution) using the same HPLC method.

-

Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

-

3. Data Reporting:

-

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility testing process.

Caption: Workflow for Determining Equilibrium Solubility.

Caption: Principle of "Like Dissolves Like" for this compound.

References

A Technical Guide to the Stability and Storage of Boc-D-Cys(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability of this reagent is paramount for ensuring the integrity of synthetic peptides and reproducibility in drug development workflows.

Core Stability Profile

This compound is a crystalline powder, typically white to off-white in appearance. Its stability is primarily influenced by its susceptibility to acid-catalyzed cleavage of the S-trityl protecting group and the potential for oxidation of the cysteine thiol group. The bulky trityl group offers significant steric protection to the thiol, but this protection is readily reversible under acidic conditions, a feature exploited in peptide synthesis for its removal.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf-life of this compound. The compound should be stored as a solid powder in a cool, dry, and well-ventilated area, protected from light and moisture. Below is a summary of recommended storage conditions from various suppliers.

| Parameter | Recommended Condition | Notes |

| Temperature | 15-25°C or 0-8°C[1] | Storing at refrigerated temperatures (0-8°C) may offer enhanced long-term stability. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | While not always explicitly stated, storage under an inert gas can minimize oxidation of the thiol group, especially for long-term storage. |

| Container | Tightly sealed, original container | Prevents exposure to moisture and atmospheric oxygen. Check containers regularly for leaks.[2] |

| Incompatibilities | Strong oxidizing agents, strong acids | Avoid storage near these materials to prevent degradation. |

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the S-trityl bond. This reaction is highly favorable in the presence of acids like trifluoroacetic acid (TFA), which is commonly used in the deprotection steps of peptide synthesis.[3] The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation. A secondary degradation concern is the oxidation of the free thiol group, should the trityl group be prematurely cleaved, which can lead to the formation of disulfide-bridged dimers.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a representative method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, exposure to light, acidic/basic pH).

Materials:

-

This compound

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL. This is the stock solution.

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

-

-

Sample Preparation for Stability Study:

-

Prepare several vials of this compound solution at a known concentration (e.g., 0.5 mg/mL) in the desired solvent system.

-

Expose the vials to the stress conditions to be tested (e.g., 40°C, ambient light).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any degradation products. For example:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-27 min: 90% B

-

27-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak at each time point.

-

Using the calibration curve, determine the concentration of this compound remaining in each sample.

-

Calculate the percentage of degradation over time for each stress condition.

-

Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

-

Conclusion

The stability of this compound is robust under recommended storage conditions, primarily as a solid in a cool, dry, and dark environment. The principal route of degradation is through acid-catalyzed deprotection of the S-trityl group. For researchers and professionals in drug development, adherence to proper storage and handling protocols is essential to ensure the quality and reactivity of this key peptide synthesis reagent. The provided HPLC method offers a reliable framework for conducting stability studies to validate storage conditions and shelf-life for specific applications.

References

Synthesis and Preparation of Boc-D-Cys(Trt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in modern peptide synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow to aid researchers in the successful preparation of this essential reagent.

Introduction

This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino functionality, while the bulky trityl (Trt) group safeguards the thiol side chain of the D-cysteine residue. The use of the D-enantiomer is crucial for the synthesis of peptides with modified biological activity and stability, as it can confer resistance to enzymatic degradation. The orthogonality of the Boc and Trt protecting groups allows for their selective removal under different acidic conditions, a key advantage in the strategic assembly of complex peptide sequences.

This guide details a common and effective two-step synthetic approach, commencing with the S-tritylation of D-cysteine followed by the N-Boc protection of the resulting S-trityl-D-cysteine.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the thiol group of D-cysteine with a trityl group. The second step is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of S-Trityl-D-cysteine

This procedure outlines the protection of the thiol group of D-cysteine using triphenylmethanol in the presence of an acid catalyst.

Materials:

-

D-cysteine hydrochloride

-

Triphenylmethanol (Trityl alcohol)

-

Trifluoroacetic acid (TFA)

-

Anhydrous diethyl ether

-

4 N Sodium hydroxide (B78521) (NaOH) solution

-

10% Sodium acetate (B1210297) solution

Procedure:

-

In a round-bottom flask, dissolve D-cysteine hydrochloride (1.0 eq) in trifluoroacetic acid.

-

To the stirred solution, add triphenylmethanol (1.0 eq).

-

Continue stirring at room temperature for 2 hours.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add anhydrous diethyl ether to precipitate the product.

-

Adjust the pH of the suspension to 4-5 by the dropwise addition of 4 N NaOH solution with vigorous stirring.

-

Add 10% aqueous sodium acetate solution to stabilize the pH at 5-6 and continue stirring for 1 hour.

-

Collect the white precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with water and then with anhydrous diethyl ether.

-

Dry the product under vacuum to yield S-trityl-D-cysteine as a white powder.

Step 2: Synthesis of N-Boc-S-trityl-D-cysteine (this compound)

This protocol describes the N-terminal protection of S-trityl-D-cysteine using di-tert-butyl dicarbonate.

Materials:

-

S-trityl-D-cysteine

-

Dioxane

-

Water

-

Triethylamine (B128534) (TEA) or Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate

-

5% Citric acid solution or dilute hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Suspend S-trityl-D-cysteine (1.0 eq) in a mixture of dioxane and water.

-

Add triethylamine (1.1 eq) or an equivalent amount of NaOH to the suspension to achieve dissolution.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 5% citric acid solution or dilute HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by crystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate).

-

Slowly add a non-polar solvent (e.g., hexane (B92381) or petroleum ether) until turbidity is observed.

-

Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

-

Collect the crystalline product by filtration, wash with a cold mixture of the crystallization solvents, and dry under vacuum.

Data Presentation

The following tables summarize the key physicochemical and analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₉NO₄S |

| Molecular Weight | 463.59 g/mol [1] |

| Appearance | White to off-white or slight yellow powder[1] |

| Melting Point | 143-146 °C[2] |

| Solubility | Soluble in DMF, chloroform, dichloromethane, ethyl acetate |

Table 2: Analytical and Characterization Data

| Analysis | Specification |

| Purity (TLC) | ≥98%[1] |

| Optical Rotation | [α]²⁵/D -24.0 to -29.0° (c=1 in ethanol)[1] |

| Identity (IR) | Conforms to structure[1] |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

Conclusion

The synthesis of this compound via a two-step protection strategy is a reliable and scalable method for producing this essential building block for peptide chemistry. Careful execution of the experimental protocols and purification procedures outlined in this guide will enable researchers to obtain high-purity material suitable for demanding applications in drug discovery and development. The provided data and visualizations serve as a valuable resource for understanding and implementing the synthesis of this important compound.

References

The Trityl (Trt) Protecting Group for Cysteine: A Technical Guide for Researchers and Drug Development Professionals

The strategic protection and deprotection of cysteine's reactive thiol side chain is a cornerstone of modern peptide synthesis and protein chemistry. The choice of a suitable protecting group is critical to prevent unwanted side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds, which are often crucial for the structure and function of peptides and proteins.[1][2] Among the arsenal (B13267) of available thiol-protecting groups, the triphenylmethyl (Trityl, Trt) group stands out for its widespread use, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This technical guide provides an in-depth overview of the function, application, and experimental considerations of the Trityl protecting group for cysteine, tailored for researchers, scientists, and professionals in the field of drug development.

Core Function and Properties of the Trityl Group

The Trityl group is a bulky and acid-labile protecting group that forms a thioether linkage with the sulfur atom of the cysteine side chain.[5] Its primary function is to mask the highly nucleophilic thiol group during the iterative steps of peptide synthesis.[3] The key characteristics that make the Trityl group a popular choice include:

-

Stability: The S-Trityl linkage is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain (e.g., 20% piperidine (B6355638) in DMF).[3]

-

Acid Lability: The Trityl group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support resin.[3][6] This allows for the simultaneous deprotection of the cysteine residue and cleavage from the resin.[7]

-

Orthogonality: The Trityl group is a key component in orthogonal protection strategies, where multiple cysteine residues in a peptide sequence are protected with groups that can be selectively removed under different conditions. This enables the controlled, regioselective formation of multiple disulfide bonds.[1][8] For instance, the Trityl group can be used in combination with the more acid-labile 4-methoxytrityl (Mmt) group or the acetamidomethyl (Acm) group, which is removed by treatment with iodine or mercury(II) acetate.[6][9]

Quantitative Data Summary

The efficiency of coupling and deprotection steps is paramount in peptide synthesis. The following tables summarize key quantitative data related to the use of Trityl-protected cysteine.

| Parameter | Value/Condition | Reference |

| Coupling of Fmoc-Cys(Trt)-OH | ||

| Equivalents of Amino Acid | 3-5 | [3] |

| Equivalents of Coupling Agent (e.g., HBTU) | 3-5 | [3] |

| Equivalents of Base (e.g., DIPEA) | 6-10 | [3] |

| Coupling Time | 1-2 hours | [3] |

| Deprotection of Trityl Group (Cleavage from Resin) | ||

| Primary Reagent | Trifluoroacetic Acid (TFA) | [3][7] |

| Typical TFA Concentration | 90-95% | [6] |

| Scavengers | Triisopropylsilane (B1312306) (TIS), Water, Phenol, Thioanisole, EDT | [3][10] |

| Typical Cleavage Cocktail (Reagent K) | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | [3] |

| Cleavage Time | 2-3 hours | [3] |

| Protecting Group | Typical Cleavage Conditions | Relative Acid Lability | Orthogonal To |

| Trityl (Trt) | 90-95% TFA | Moderate | Acm, tBu |

| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | High | Trt, Dpm, Acm |

| Acetamidomethyl (Acm) | Iodine, Mercury(II) Acetate | Stable to TFA | Trt, Mmt, tBu |

| tert-Butyl (tBu) | HF, TFMSA | Very Low (Stable to TFA) | Trt, Mmt, Acm |

| Diphenylmethyl (Dpm) | 60-90% TFA | Low | Mmt |

Experimental Protocols

Detailed methodologies for the key steps involving Trityl-protected cysteine in Fmoc-based SPPS are provided below.

1. Coupling of Fmoc-Cys(Trt)-OH

This protocol describes a standard manual SPPS workflow for the incorporation of a Trityl-protected cysteine residue into a growing peptide chain on a solid support resin.

-

Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (diisopropylethylamine, 6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).

-

-

Continuation: Proceed with the next Fmoc-amino acid coupling cycle.

2. Cleavage of the Peptide and Deprotection of the Trityl Group

This protocol outlines the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Trityl protecting group.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A commonly used cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). The scavengers (water, phenol, thioanisole, EDT) are essential to trap the stable trityl cation that is generated, preventing it from re-alkylating other nucleophilic residues like tryptophan or the deprotected cysteine thiol.[3]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and other small molecules.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Visualizations of Key Processes

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Acid-Catalyzed Cleavage of the S-Trityl Group

Caption: The mechanism of acid-catalyzed cleavage of the S-Trityl group.

Orthogonal Disulfide Bond Formation Strategy

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. Utility of the Phenacyl Protecting Group in Traceless Protein Semisynthesis through Ligation–Desulfurization Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. digital.csic.es [digital.csic.es]

- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

Role of Boc protecting group in peptide synthesis

An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex chains. This methodology hinges on the use of a solid support (resin) and a strategic application of temporary and permanent protecting groups to ensure sequence fidelity. Among the foundational strategies developed, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino (Nα) terminus was paramount.

This technical guide provides a comprehensive overview of the Boc protecting group's role in SPPS. It details the core chemical principles, workflows, experimental protocols, and critical considerations for researchers employing this robust, albeit classic, synthesis strategy. While Fmoc/tBu chemistry has become more prevalent due to its milder conditions, Boc-SPPS remains indispensable for synthesizing certain "difficult" or aggregation-prone peptides and serves as a cornerstone of peptide chemistry.[1]

The Boc/Bzl Protecting Group Strategy

The Boc-SPPS strategy is based on a principle of graduated acid lability. It employs the acid-sensitive Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) protecting groups for the "permanent" protection of reactive amino acid side chains.[2][3] This creates a quasi-orthogonal system where the Nα-Boc group can be selectively removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the resin linkage remain intact until the final, harsh acidolytic cleavage step.[2][4]

-

Temporary Nα-Protection: The Boc group is cleaved by ~25-55% TFA in a non-polar solvent like dichloromethane (B109758) (DCM).

-

Permanent Side-Chain Protection: Benzyl-based ethers, esters, and other groups are used, which are stable to repeated TFA treatments but are cleaved by a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[3]

This differential stability is the cornerstone of the entire synthetic process, allowing for the stepwise elongation of the peptide chain.

The Boc-SPPS Workflow Cycle

The synthesis of a peptide using Boc chemistry follows a precise, cyclical process performed on a solid support resin (e.g., Merrifield, PAM, or MBHA resin).[5] Each cycle adds one amino acid to the growing peptide chain and consists of four primary steps: deprotection, neutralization, coupling, and washing.

Figure 1: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Chemical Mechanisms and Key Reactions

Boc Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation. This cation is a reactive electrophile that must be quenched by "scavengers" if nucleophilic amino acid side chains (like Trp, Met, or Cys) are present.[6]

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Reaction Conditions and Protecting Group Stability

Quantitative data is essential for optimizing synthesis protocols. The following tables summarize key parameters in Boc-SPPS.

Table 1: Common Conditions for Nα-Boc Deprotection

This table outlines various concentrations of TFA used for Boc removal and their typical application times. The choice often balances speed with the potential for side-chain degradation over many cycles.

| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |

| 25% | ~2 hours | Room Temp | A common, milder condition suitable for sensitive sequences.[7] |

| 50% | 15-30 minutes | Room Temp | Standard condition offering a balance of speed and efficiency.[5][8] |

| 55% | 30 minutes | Room Temp | Found to yield higher purity peptides compared to 100% TFA due to better resin swelling. |

| 100% (Neat TFA) | 5-15 minutes | Room Temp | Very rapid but can lead to incomplete deprotection in some cases due to poor resin swelling.[7] |

Table 2: Stability of Common Side-Chain Protecting Groups in Boc-SPPS

The success of Boc-SPPS relies on the stability of side-chain protecting groups to the repetitive TFA treatments used for Nα-Boc removal. Benzyl-based protecting groups are designed to be significantly more stable to TFA than the Boc group, requiring the much stronger acid HF for efficient cleavage.

| Amino Acid | Side-Chain Protecting Group | Chemical Name | Stability to 50% TFA/DCM | Cleavage Reagent |

| Arg | Tos | Tosyl | High | HF |

| Asp / Glu | Bzl | Benzyl ester | High (minor loss possible) | HF |

| Cys | Meb | 4-methylbenzyl | High | HF |

| His | Dnp | 2,4-dinitrophenyl | High (Removed orthogonally) | Thiophenol |

| Lys | ClZ | 2-chlorobenzyloxycarbonyl | High | HF |

| Ser / Thr | Bzl | Benzyl ether | High | HF |

| Tyr | BrZ | 2-bromobenzyloxycarbonyl | High | HF |

Note: "High" stability indicates that the protecting group is largely retained through multiple deprotection cycles, though minor, cumulative loss can occur over the course of a long synthesis.[5][8]

Table 3: Common Scavenger Cocktails for Final HF Cleavage

During the final cleavage with anhydrous HF, reactive carbocations are generated from the side-chain protecting groups. Scavengers are nucleophilic compounds added to the cleavage mixture to trap these cations and prevent side reactions with sensitive residues like Trp, Met, Tyr, and Cys.[9]

| Scavenger Cocktail Composition (v/v) | Target Residues / Use Case |

| HF:Anisole (9:1) | Standard cocktail for peptides without highly sensitive residues.[10] |

| HF:p-Cresol (B1678582) (9:1) | Recommended for peptides with multiple Asp or Glu residues to prevent side reactions.[10] |

| HF:DMS:p-Cresol (25:65:10) | "Low-HF" condition for the first step of a two-step cleavage to minimize side reactions with Trp, Met, Cys.[9] |

| HF:Anisole:DMS:p-Thiocresol (10:1:1:0.2) | For peptides containing Cysteine to protect the free thiol. |

DMS = Dimethyl Sulfide

Experimental Protocols

Protocol for a Manual Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition for a synthesis performed on 1.0 g of resin.

-

Resin Preparation:

-

Swell 1.0 g of Boc-peptide-resin in DCM (10-15 mL) for 30 minutes in a fritted reaction vessel.

-

Drain the solvent.

-

-

Step 1: Boc Deprotection

-

Add 10 mL of 50% TFA in DCM to the resin.

-

Agitate (e.g., with nitrogen bubbling or a shaker) for 2 minutes. Drain.

-

Add a fresh 10 mL of 50% TFA in DCM.

-

Agitate for 20-30 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DCM (3 x 15 mL), Isopropanol (IPA) (1 x 15 mL), and DCM (3 x 15 mL).

-

-

Step 2: Neutralization

-

Add 10 mL of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes. Drain.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (5 x 15 mL) to remove all traces of base.

-

-

Step 3: Coupling (DCC/HOBt Method)

-

In a separate flask, dissolve the incoming Boc-amino acid (3 equivalents based on resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add the solution to the neutralized resin.

-

Add DCC (3 equivalents, dissolved in DCM) to the resin slurry.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction for completion using the Kaiser test (see Protocol 6.2).

-

-

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DCM (3 x 15 mL), IPA (1 x 15 mL), and DCM (3 x 15 mL).

-

The resin is now ready for the next deprotection cycle.

-

Protocol for the Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines, used to confirm the completion of a coupling reaction.[7]

-

Reagent Preparation:

-

Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

-

Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.

-

Reagent C: 2 mL of 0.001M aqueous KCN diluted to 100 mL with pyridine.

-

-

Test Procedure:

-

Place a small sample of resin beads (10-15 beads) into a small glass test tube.

-

Add 2-3 drops of each Reagent (A, B, and C).

-

Heat the test tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

-

Interpretation:

-

Intense Blue Beads/Solution: Positive result. Indicates a large amount of unreacted free amine. Coupling is incomplete.

-

Colorless/Yellow Beads and Solution: Negative result. Indicates the absence of free primary amines. Coupling is complete.

-

Protocol for Final Cleavage from Resin (Standard HF Method)

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and reacts with glass. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

-

Preparation:

-

Ensure the N-terminal Boc group has been removed from the peptide-resin as a final synthesis step.

-

Thoroughly dry the peptide-resin (1.0 g) under high vacuum.

-

Place the dried resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.

-

Add the appropriate scavenger cocktail (e.g., 1.0 mL p-cresol for standard cleavage).[11]

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

-

-

HF Distillation:

-

Carefully distill anhydrous HF (approx. 9.0 mL) into the cooled reaction vessel.

-

-

Cleavage Reaction:

-

Stir the mixture at 0°C for 1-2 hours. For sequences containing Arg(Tos), the reaction may require a longer duration.[12]

-

-

HF Evaporation:

-

After the reaction is complete, remove the HF by evaporation under a vacuum, trapping it appropriately.

-

-

Peptide Precipitation and Isolation:

-

Wash the remaining resin and crude peptide mixture with cold diethyl ether to remove scavengers and organic byproducts.

-

Filter the mixture to collect the solid peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for subsequent purification by HPLC.[11]

-

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group was instrumental in the development of solid-phase peptide synthesis. The Boc/Bzl strategy, based on graduated acid lability, provides a robust and powerful method for assembling peptides. While often supplanted by the milder Fmoc-based chemistry, the Boc strategy remains a critical tool in the peptide chemist's arsenal, particularly for the synthesis of long, complex, or aggregation-prone sequences where the repetitive acidic deprotection conditions can improve solvation and coupling efficiencies.[13] A thorough understanding of its principles, reaction conditions, and associated protocols is essential for any researcher or drug development professional in the field of peptide science.

References

- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

The Chiral Conundrum: An In-Depth Technical Guide to the Stereochemistry of D-cysteine versus L-cysteine in Peptides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the chirality of constituent amino acids plays a pivotal role in defining their structure, function, and metabolic fate. While L-amino acids form the canonical building blocks of naturally occurring proteins and peptides, the strategic incorporation of their D-enantiomers has emerged as a powerful tool to modulate peptide properties. This technical guide delves into the core of this chiral engineering, focusing specifically on the stereochemistry of D-cysteine versus L-cysteine in peptides. We will explore the profound impact of this single stereocenter on peptide stability, biological activity, and its applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The Stereochemical Dichotomy: L-Cysteine vs. D-Cysteine

L-cysteine and D-cysteine are enantiomers, non-superimposable mirror images of each other. This difference in the spatial arrangement of the thiol (-SH), amino (-NH2), and carboxyl (-COOH) groups around the α-carbon has significant implications for how a peptide containing these residues interacts with the chiral environment of a biological system, which is predominantly composed of L-amino acids and enzymes stereospecific for L-substrates.

Impact on Peptide Properties: A Quantitative Perspective

The substitution of L-cysteine with D-cysteine can dramatically alter the physicochemical and biological properties of a peptide. The most profound effect is the enhancement of proteolytic stability.

Enhanced Proteolytic Stability

Peptides composed of L-amino acids are readily degraded by proteases, limiting their therapeutic potential. The introduction of D-cysteine renders the peptide bond adjacent to it resistant to cleavage by these enzymes.[1] This increased stability translates to a longer plasma half-life and improved bioavailability.

Table 1: Comparative Proteolytic Stability of L-cysteine vs. D-cysteine Containing Peptides

| Peptide Sequence | Protease | Incubation Time (h) | % Degradation (L-Cys Peptide) | % Degradation (D-Cys Peptide) | Reference |

| Ac-Arg-Ala-Cys-Ala-Asn-NH2 | Trypsin | 4 | ~90% | <10% | Hypothetical Data based on[1] |

| Gly-Phe-Cys-Phe-Gly | Chymotrypsin | 2 | >80% | ~5% | Hypothetical Data based on |

| Leu-Ala-Cys-Trp-Lys | Pronase | 6 | ~95% | <15% | Hypothetical Data based on general knowledge |

Note: The data in this table is illustrative and synthesized from general findings in the literature. Actual degradation rates are sequence and protease dependent.

Modulation of Binding Affinity

The stereochemistry of cysteine can also influence the binding affinity of a peptide to its target receptor. While a D-amino acid substitution can sometimes decrease binding affinity due to altered side-chain presentation, in other cases, it can lead to an equal or even improved fit within the binding pocket.

Table 2: Comparative Binding Affinities of L-cysteine vs. D-cysteine Containing Peptides

| Peptide/Molecule | Target | Method | Kd (L-Cys) | Kd (D-Cys) | Reference |

| Cysteine | FliY (Cysteine/cystine ABC transporter) | ITC | 14.4 ± 2.4 µM | 10 ± 3.4 µM | [2] |

| Stapled p53-MDM2 inhibitor | MDM2 | Not Specified | Varies with analogue | Varies with analogue | [3] |

| Gold Nanoparticles/Rhodamine B | Cysteine | Fluorescence Spectroscopy | - | LOD: 4.2 nM | [4] |

Note: The binding affinity is highly dependent on the specific peptide sequence and the target molecule.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Cysteine Containing Peptides

The synthesis of peptides containing D-cysteine is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6]

Materials:

-

Fmoc-D-Cys(Trt)-OH (or other suitably protected D-cysteine derivative)

-

Rink Amide or Wang resin

-

Fmoc-protected L-amino acids

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the chosen coupling reagents and DIPEA in DMF for 2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin with DMF (5x).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the deprotection step.

-

Subsequent Amino Acid Coupling: Repeat steps 3-6 for each subsequent amino acid, including Fmoc-D-Cys(Trt)-OH, in the desired sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (steps 4-5).

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether (3x).

-

Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30-60 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

Analysis by Mass Spectrometry (MS):

-

Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.

Proteolytic Stability Assay

Materials:

-

Purified L-cysteine and D-cysteine containing peptides

-

Protease of interest (e.g., trypsin, chymotrypsin, pronase) in an appropriate buffer

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Peptide Solutions: Prepare stock solutions of the L- and D-cysteine peptides in the reaction buffer.

-

Reaction Setup: In separate tubes, incubate a known concentration of each peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by RP-HPLC.

-

Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

-

Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of each peptide.

D-Cysteine in Signaling Pathways: A Case Study of GPCR Modulation

G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides that act as ligands for GPCRs are of significant therapeutic interest. The introduction of D-cysteine can impact the peptide's conformation and its interaction with the GPCR binding pocket, potentially altering downstream signaling.[7][8]

Consider a hypothetical peptide agonist for a GPCR involved in a signaling cascade. The L-cysteine version of the peptide binds to the receptor, leading to G-protein activation, adenylyl cyclase (AC) activation, and subsequent production of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).

The D-cysteine analogue, due to its altered stereochemistry, might exhibit a different binding mode. This could lead to a biased signaling outcome, for instance, by favoring the recruitment of β-arrestin over G-protein activation. This has profound implications for drug design, as it allows for the fine-tuning of cellular responses.

Below is a Graphviz diagram illustrating this hypothetical signaling pathway and the potential divergent effects of L- vs. D-cysteine containing peptides.

Conclusion

The stereochemistry of cysteine residues in peptides is a critical determinant of their biological properties. The substitution of the natural L-cysteine with its D-enantiomer offers a powerful strategy to enhance proteolytic stability, a key hurdle in the development of peptide-based drugs. Furthermore, this chiral modification can modulate binding affinity and even introduce biased signaling at receptors like GPCRs. The ability to synthesize and analyze these modified peptides with precision, as outlined in the provided protocols, empowers researchers to rationally design next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. This in-depth understanding of cysteine stereochemistry is therefore indispensable for professionals in the fields of peptide chemistry, pharmacology, and drug development.

References

- 1. digital.csic.es [digital.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biomatik.com [biomatik.com]

- 6. peptide.com [peptide.com]

- 7. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-Cys(Trt)-OH for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block for the synthesis of peptides containing D-cysteine residues. This document outlines the commercial availability and specifications of this reagent, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors.

Commercial Availability and Specifications

This compound is readily available from a multitude of commercial suppliers. The quality and purity of the reagent are paramount for successful peptide synthesis. Below is a comparative summary of the specifications from various vendors.

| Supplier | Purity/Assay | Optical Rotation (c=1 in EtOH) | Appearance | CAS Number | Molecular Weight |

| Sigma-Aldrich (Novabiochem®) | ≥98% (TLC) | -29.0 to -24.0° (25°C) | White to slight yellow to beige powder | 87494-13-1 | 463.59 |

| MedChemExpress | --- | --- | --- | 87494-13-1 | 463.59 |

| SciSupplies | 95.0%[1] | --- | --- | --- | --- |

| Alfa Chemistry | ≥98% (TLC)[2] | --- | Powder[2] | 87494-13-1[2] | 463.59[2] |

| Chengdu AoFei Biological | 98% (HPLC)[3] | --- | White Powder[3] | 87494-13-1[3] | 463.6[3] |

| Watanabe Chemical | --- | --- | --- | 87494-13-1[4] | 463.60[4] |

| Bachem | --- | --- | --- | 87494-13-1 | 463.6[5] |

Experimental Protocols